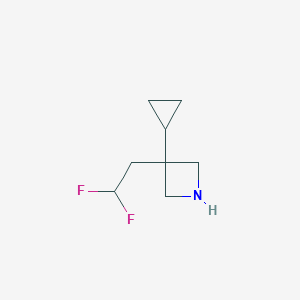
3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine is a chemical compound with the molecular formula C8H14F2N It is characterized by the presence of a cyclopropyl group and a difluoroethyl group attached to an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine typically involves the reaction of cyclopropylamine with 2,2-difluoroethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines or difluoroethyl derivatives.
科学的研究の応用
3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoroethyl group may enhance the compound’s stability and bioavailability, while the cyclopropyl group can influence its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 3-Cyclopropyl-3-(2,2-difluoroethyl)pyrrolidine
- 3-Cyclopropyl-3-(2,2-difluoroethyl)piperidine
- 3-Cyclopropyl-3-(2,2-difluoroethyl)morpholine
Uniqueness
3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. The presence of the difluoroethyl group also enhances its chemical stability and potential biological activity.
特性
分子式 |
C8H13F2N |
|---|---|
分子量 |
161.19 g/mol |
IUPAC名 |
3-cyclopropyl-3-(2,2-difluoroethyl)azetidine |
InChI |
InChI=1S/C8H13F2N/c9-7(10)3-8(4-11-5-8)6-1-2-6/h6-7,11H,1-5H2 |
InChIキー |
QFFNJCXVTOUXQO-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2(CNC2)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)

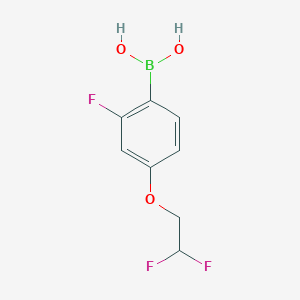
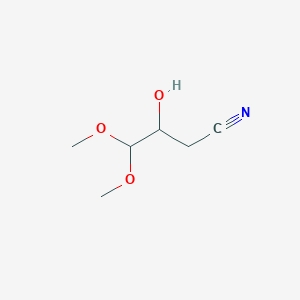

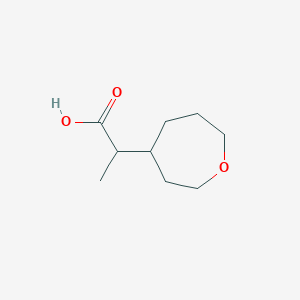
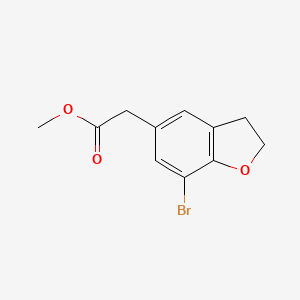
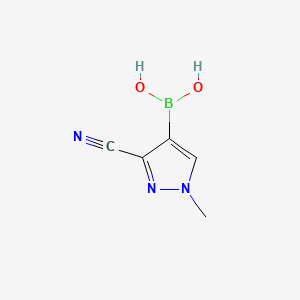

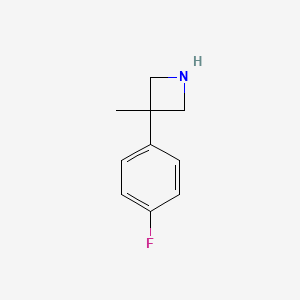
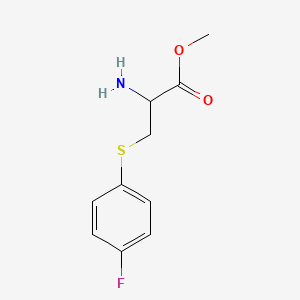


![6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylicacid](/img/structure/B13567423.png)
